

## Validating the efficacy of a new adenosineindependent index of stenosis

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A Comparative Guide to **Adenosine**-Independent Indices for Assessing Coronary Stenosis Severity: Validating the Efficacy of the Resting Full-cycle Ratio (RFR)

#### Introduction

The functional assessment of coronary artery stenosis is crucial for guiding revascularization decisions in patients with coronary artery disease. Fractional Flow Reserve (FFR), the gold-standard for this assessment, relies on inducing maximal hyperemia, typically with **adenosine**, which can cause patient discomfort and is associated with additional costs and procedural time.[1] This has spurred the development of **adenosine**-independent indices that can assess stenosis severity under resting conditions. This guide provides a comparative analysis of a novel **adenosine**-independent index, the Resting Full-cycle Ratio (RFR), and compares its performance with the established gold-standard, FFR, and another prominent **adenosine**-independent index, the Instantaneous Wave-Free Ratio (iFR). We will also discuss Quantitative Flow Ratio (QFR), another emerging non-invasive index.

#### **Overview of Indices**

Fractional Flow Reserve (FFR): FFR is the ratio of the mean pressure distal to a stenosis to the mean aortic pressure during maximal hyperemia.[1][2] An FFR value of  $\leq$  0.80 is the established cutoff for identifying hemodynamically significant stenosis.[3]

Instantaneous Wave-Free Ratio (iFR): iFR is a pressure-derived index calculated during a specific period in diastole known as the "wave-free period," where coronary resistance is



naturally low and stable, obviating the need for adenosine.[4][5]

Resting Full-cycle Ratio (RFR): RFR is another resting index that identifies the minimum ratio of distal coronary pressure to aortic pressure (Pd/Pa) over the entire cardiac cycle.[6] Like iFR, it does not require hyperemic stimulation.[7]

Quantitative Flow Ratio (QFR): QFR is an angiography-based index that uses 3D reconstruction of the coronary anatomy and computational fluid dynamics to estimate FFR without the need for a pressure wire or **adenosine**.[6][7]

### **Comparative Performance Data**

The following table summarizes the diagnostic performance of RFR and QFR in predicting an FFR of  $\leq$  0.80, based on a prospective validation study.[7]

Index	Cutoff Value	Sensitivity	Specificity	Diagnostic Accuracy	Correlation with FFR (Intraclass Correlation Coefficient)
RFR	≤ 0.89	96.7%	67.7%	84.4%	0.76
QFR	≤ 0.80	82.15%	98.36%	97.03% (combined approach)	0.92

#### **Experimental Protocols**

Prospective Validation of RFR and QFR against FFR[7]

- Study Design: A prospective, multicenter study was conducted on patients scheduled for functional assessment of coronary lesions.
- Patient Population: Patients with angiographically intermediate stenosis (54% ± 14% diameter stenosis) were included.
- Invasive Measurements:

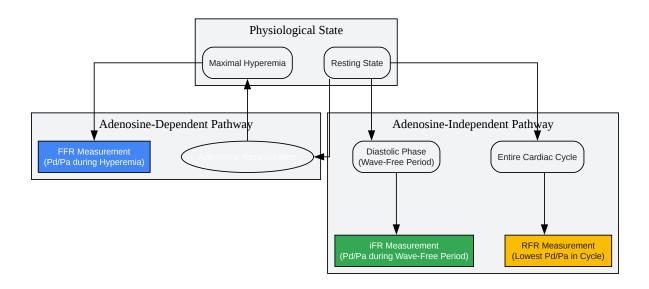


- A pressure-sensing guidewire (Abbott Vascular) was advanced distal to the stenosis.
- Resting hemodynamics were recorded to calculate RFR using dedicated software (Coroventis AB).
- Maximal hyperemia was induced with adenosine to measure FFR.
- · QFR Measurement:
  - Angiographic images were acquired using recommended procedures.
  - 3D reconstruction and QFR calculation were performed using dedicated software (Medis).
- Statistical Analysis:
  - Pearson correlation analysis was used to assess the correlation between QFR, RFR, and FFR.
  - The Bland-Altman method and intraclass correlation coefficient were used to analyze the level of agreement.
  - Receiver operating characteristic (ROC) curves were used to determine the diagnostic accuracy of each index, with a predefined cutoff of ≤ 0.80 for FFR and QFR, and ≤ 0.89 for RFR.

# Visualizing the Methodologies Coronary Vasodilation and Pressure-Derived Indices

The following diagram illustrates the physiological basis of FFR and the **adenosine**-independent approach of RFR and iFR. FFR relies on **adenosine**-induced maximal hyperemia to minimize microvascular resistance. In contrast, RFR and iFR leverage periods of naturally low resistance within the cardiac cycle at rest.





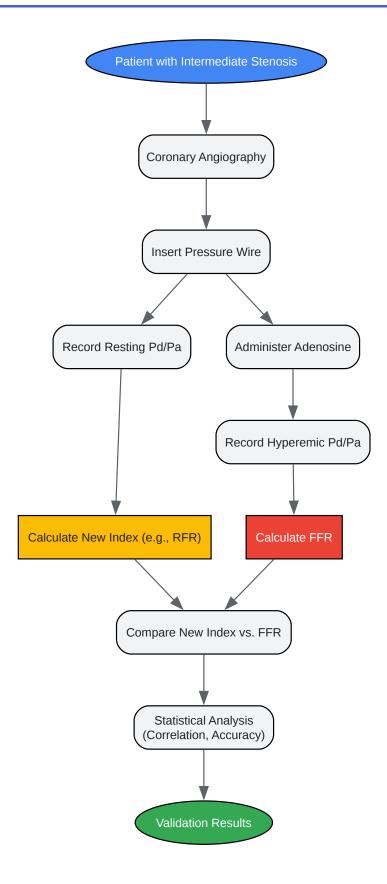
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Caption: Signaling pathways for pressure-derived indices.

#### **Experimental Workflow for Index Validation**

This diagram outlines the typical workflow for a clinical study validating a new **adenosine**-independent index like RFR against the gold-standard FFR.





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Caption: Experimental workflow for validating a new index.



#### Conclusion

The Resting Full-cycle Ratio (RFR) emerges as a promising **adenosine**-independent index for the functional assessment of coronary stenosis. While it demonstrates a high sensitivity in detecting significant lesions as defined by FFR, its specificity is moderate.[7] The development of such **adenosine**-free indices represents a significant step towards simplifying physiological lesion assessment in the cardiac catheterization laboratory, potentially improving workflow and patient comfort. Further large-scale studies are warranted to establish the clinical utility and long-term outcomes of RFR-guided revascularization strategies.

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